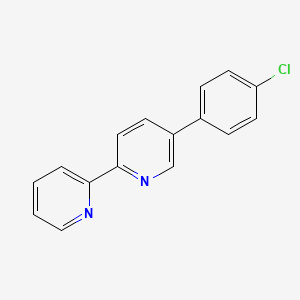

5-(4-Chlorophenyl)-2,2'-bipyridine

Description

Overview of 2,2'-Bipyridine (B1663995) Ligands in Contemporary Chemical Research

2,2'-Bipyridine (bpy) is a heterocyclic organic compound that has established itself as one of the most fundamental and widely utilized ligands in the field of coordination chemistry. Comprising two pyridine (B92270) rings linked by a single C-C bond, its bidentate nature allows it to form stable chelate rings with a vast array of metal ions. These metal complexes are central to numerous areas of chemical research, owing to their distinct and often tunable electronic, optical, and redox properties.

The versatility of 2,2'-bipyridine ligands has made them indispensable in the development of photofunctional materials, where their complexes with metals like ruthenium and iridium exhibit intense luminescence, a property harnessed in applications such as organic light-emitting diodes (OLEDs) and chemical sensors. sci-hub.sedocumentsdelivered.com Furthermore, bipyridine complexes are extensively employed as catalysts in a variety of organic transformations. The ability of the bipyridine framework to stabilize different oxidation states of a central metal atom is a key factor in its catalytic efficacy. Research has also focused on their role in supramolecular chemistry, where they serve as building blocks for constructing complex, multi-component architectures. nih.gov

Importance of Functionalized Bipyridines for Targeted Applications

The true power of the 2,2'-bipyridine scaffold lies in its susceptibility to functionalization. The introduction of various substituent groups onto the pyridine rings allows for the precise tuning of the ligand's steric and electronic properties. This targeted modification is crucial for optimizing the performance of the resulting metal complexes for specific applications.

For instance, introducing electron-donating or electron-withdrawing groups can alter the energy levels of the ligand's molecular orbitals, thereby influencing the photophysical and electrochemical characteristics of its metal complexes. cdnsciencepub.com This is particularly important in the design of photosensitizers for solar cells or in tuning the emission color of phosphorescent materials. Steric hindrance can be introduced to control the coordination environment around the metal center, which can enhance catalytic selectivity or protect the metal core from deactivating side reactions. The strategic placement of functional groups can also be used to immobilize complexes on surfaces or to incorporate them into larger polymeric structures. nih.gov

Rationale and Academic Significance of Research on 5-(4-Chlorophenyl)-2,2'-bipyridine

The specific compound, this compound, is a subject of academic interest due to the unique combination of functionalities it presents. The introduction of an aryl group, in this case, a 4-chlorophenyl substituent, at the 5-position of the bipyridine core significantly impacts its properties.

The phenyl group extends the π-conjugated system of the ligand, which can lead to altered photophysical behaviors, such as shifts in absorption and emission spectra, when complexed with a metal. The presence of a chlorine atom on the phenyl ring introduces a moderate electron-withdrawing effect, further modulating the electronic landscape of the ligand. This fine-tuning is of academic interest for developing new materials for electronic applications and as ligands in catalysis. nih.gov Palladium complexes bearing bipyridine ligands, for example, are widely studied for their catalytic activity in cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.networktribe.com The synthesis of various 5-aryl-2,2'-bipyridines allows for a systematic investigation into how different aryl substituents affect catalytic efficiency and selectivity.

While detailed, dedicated studies on this compound are not extensively represented in the surveyed literature, its structure makes it a valuable component in the broader research effort to create libraries of functionalized ligands for screening in high-throughput catalysis and materials discovery.

Scope and Organizational Structure of the Research Outline

This article provides a focused examination of the chemical compound this compound. The content is structured to first establish the general importance of 2,2'-bipyridine ligands and the rationale for their functionalization. It then narrows its focus to the specific academic relevance of the 4-chlorophenyl substituted derivative. The information presented is based on foundational principles of coordination chemistry and inferences drawn from studies on structurally related compounds.

Chemical Properties and Synthesis

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₁₁ClN₂ |

| Molecular Weight | 266.72 g/mol |

| CAS Number | 173960-44-6 |

The synthesis of 5-aryl-2,2'-bipyridines is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective and widely used method. nih.govresearchgate.net This approach typically involves the reaction of a halogenated 2,2'-bipyridine with an appropriate arylboronic acid.

A plausible synthetic route to this compound is outlined in the following table, representing a general Suzuki-Miyaura cross-coupling strategy.

| Reaction Step | Reagents and Conditions | Purpose |

| 1. Reactant Preparation | 5-Bromo-2,2'-bipyridine (B93308), 4-Chlorophenylboronic acid | The core bipyridine structure and the aryl group to be coupled. |

| 2. Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) | The palladium complex catalyzes the C-C bond formation. The base is required to activate the boronic acid. |

| 3. Solvent | Anhydrous organic solvent (e.g., Toluene, Dioxane, or DMF) | Provides the medium for the reaction to occur under inert conditions. |

| 4. Reaction Conditions | Heating under an inert atmosphere (e.g., Nitrogen or Argon) | The reaction typically requires elevated temperatures to proceed to completion. |

| 5. Workup and Purification | Extraction and column chromatography | To isolate and purify the final product from the reaction mixture. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHEMFZPFXRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467341 | |

| Record name | 5-(4-CHLOROPHENYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173960-44-6 | |

| Record name | 5-(4-CHLOROPHENYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Chlorophenyl 2,2 Bipyridine

General Synthetic Strategies for Asymmetric Bipyridines

The synthesis of bipyridine derivatives is a cornerstone of modern chemistry due to their extensive use as ligands in catalysis, photosensitizers, and building blocks for supramolecular structures. nih.gov However, preparing unsymmetrical bipyridines presents unique challenges. Classical methods often suffer from low yields and harsh reaction conditions. nih.gov A significant issue in metal-catalyzed syntheses is the strong coordinating ability of the bipyridine product itself, which can sequester the metal catalyst, leading to decreased catalytic activity and lower yields. nih.gov

To overcome these obstacles, several key strategies have been developed:

Multi-step condensation reactions: These are traditional methods for constructing the pyridine (B92270) rings from acyclic precursors. acs.org

Cross-coupling of pre-functionalized pyridines: This is the most dominant and flexible approach, involving the coupling of a pyridine derivative bearing a leaving group (like a halogen) with a pyridyl-organometallic reagent. nih.govmdpi.com

Direct C-H functionalization: A more modern and atom-economical approach that involves the direct coupling of an aryl group to a C-H bond on the bipyridine scaffold, avoiding the need for pre-functionalization. acs.org

These strategies provide pathways to a vast array of substituted bipyridines, including chiral variants used in asymmetric catalysis. acs.orgnih.govnih.gov

Targeted Synthesis via Electrophilic Aromatic Substitution Principles

Directly attaching an aryl group to a C-H bond on the 2,2'-bipyridine (B1663995) ring is an attractive synthetic route that aligns with the principles of electrophilic aromatic substitution (EAS). This approach, often termed direct C-H arylation, circumvents the need to first install a halide or other leaving group on the bipyridine substrate. acs.org

The fundamental mechanism of electrophilic aromatic substitution involves an electrophile attacking the electron-rich π-system of the aromatic ring. fiveable.me This attack temporarily disrupts the aromaticity, forming a high-energy carbocation intermediate known as a sigma complex or Wheland intermediate. fiveable.melumenlearning.com Aromaticity is then restored by the loss of a proton from the site of substitution. fiveable.me

In heteroaromatic systems like pyridine, the electronegative nitrogen atom makes the ring electron-deficient ("π-deficient") compared to benzene, rendering it less reactive towards electrophiles. ucalgary.ca Furthermore, the nitrogen's basic lone pair can interact with the electrophile or catalyst, further deactivating the ring. ucalgary.ca Substitution typically occurs at the 3- or 5-position (β-positions), as attack at the 2-, 4-, or 6-positions (α- and γ-positions) leads to a highly unfavorable destabilization of the positive charge on the nitrogen atom in one of the resonance structures.

A modern variant of this process involves a visible-light-driven, cobalt-mediated reaction that proceeds via a radical mechanism. acs.org In this proposed pathway, a cobalt(I) bipyridine complex, generated in situ, absorbs visible light and is photoexcited. This excited species reduces an aryl halide to generate an aryl radical. The aryl radical then attacks a cobalt-ligated bipyridine to form the final arylated product. acs.org This light-driven method highlights a pathway to achieve challenging arylations under mild conditions. acs.org

Achieving high yields and selectivity in direct arylation reactions requires careful optimization of multiple reaction parameters. acs.org Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in the development of a visible-light-driven arylation of 2,2'-bipyridine, an extensive survey of transition metal bipyridine complexes was conducted, identifying a cobalt-based system as optimal. acs.org

The optimization process often involves systematic screening of conditions, which can be guided by modern data-driven methodologies like Bayesian optimization to efficiently explore the parameter space. nih.gov Such studies evaluate how changes in catalyst loading, reagent concentration, and flow rate (in flow chemistry systems) impact the reaction outcome, ultimately leading to a robust protocol with maximized yield. nih.gov

Table 1: Example of Optimized Conditions for Visible-Light-Driven C-H Arylation of 2,2'-Bipyridine This table is based on a representative arylation reaction and illustrates typical parameters that are optimized.

| Parameter | Optimized Condition | Purpose | Reference |

| Metal Complex | (bpy)₂CoCl₂ | Serves as the pre-catalyst for the reaction. | acs.org |

| Light Source | 390 nm LED | Provides the energy for photoexcitation of the catalyst. | acs.org |

| Reductant | Zinc Powder | Reduces the initial Co(II) or Co(III) species to the active Co(I) state. | acs.org |

| Solvent | DMF | Solubilizes the reactants and facilitates the reaction. | acs.org |

| Temperature | Room Temperature | Demonstrates the mildness of the reaction conditions. | acs.org |

Cross-Coupling Approaches for Bipyridine Derivatization

Metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for synthesizing asymmetrically substituted bipyridines. nih.gov These methods offer a modular approach where two fragments, typically an organometallic reagent and an organic halide, are joined together with the help of a transition metal catalyst, most commonly palladium or nickel. nih.govmdpi.com

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds due to its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. youtube.comacs.org For the synthesis of 5-(4-Chlorophenyl)-2,2'-bipyridine, the reaction would typically involve one of two pathways:

Coupling of 5-bromo-2,2'-bipyridine (B93308) with (4-chlorophenyl)boronic acid.

Coupling of a 2,2'-bipyridine-5-boronic acid or ester with 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene.

A significant breakthrough in this area was the development of stabilized 2-pyridylboron compounds, such as MIDA boronates or trifluoroborate salts, which overcame the instability of early 2-pyridylboronic acids that hindered the application of Suzuki coupling for 2,2'-bipyridine synthesis. researchgate.netrsc.org The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and requires a base to activate the boronic acid. youtube.com

Table 2: Typical Reagents for Suzuki-Miyaura Synthesis of 5-Aryl-2,2'-bipyridines

| Component | Example(s) | Function | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the oxidative addition, transmetalation, and reductive elimination cycle. | nih.govmdpi.com |

| Ligand | PPh₃, dppf, JohnPhos | Stabilizes the metal center and influences catalytic activity. | youtube.comrsc.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent to form an "ate" complex for transmetalation. | youtube.comacs.org |

| Solvent System | Toluene, Dioxane, DMF, THF/Water | Provides the medium for the reaction. | nih.govyoutube.com |

While Suzuki coupling is prevalent, other cross-coupling reactions offer valuable alternatives, each with distinct advantages.

Stille Coupling: This reaction pairs an organohalide with an organotin compound (stannane) and is catalyzed by palladium. nih.gov The Stille reaction is highly effective and often succeeds where other methods may fail due to its tolerance of a wide variety of functional groups. nih.govharvard.edu However, a major drawback is the high toxicity and difficulty in removing the organotin byproducts. nih.govmdpi.com A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been reported, with the product being a key intermediate for further functionalization via consecutive Stille couplings to create more complex bipyridine structures. nih.govresearchgate.net

Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than their boron counterparts, allowing for reactions to proceed under milder conditions or with less reactive substrates. mdpi.com A Negishi cross-coupling strategy has been effectively used to synthesize various methyl-2,2'-bipyridines, demonstrating its utility for creating substituted bipyridines. acs.org

Ullmann Coupling: This is a classic copper-mediated homocoupling of aryl halides and can be used to produce symmetrical bipyridines. mdpi.com While less common for asymmetric synthesis, related heterocoupling variants exist. An Ullmann homocoupling was used as a key step in the synthesis of a C₂-symmetric bipyridine ligand. nih.gov

Table 3: Comparison of Major Cross-Coupling Reactions for Bipyridine Synthesis

| Reaction | Organometallic Reagent | Advantages | Disadvantages | Reference(s) |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity, stable reagents, mild conditions. | Base-sensitive functional groups may be an issue. | youtube.comacs.org |

| Stille | Organotin (R-SnBu₃) | High functional group tolerance, inert to water/air. | Highly toxic reagents and byproducts. | nih.govnih.govmdpi.com |

| Negishi | Organozinc (R-ZnX) | High reactivity, mild conditions. | Reagents are sensitive to air and moisture. | mdpi.comacs.org |

Advanced Synthetic Strategies for Complex Architectures

The creation of complex molecular architectures based on the this compound scaffold leverages advanced synthetic strategies. These methods are crucial for developing new materials, catalysts, and functional molecules with tailored properties. Key approaches include metal-catalyzed cross-coupling reactions and the post-synthetic modification of pre-assembled complexes.

Cross-coupling reactions are fundamental to constructing the core bipyridine structure and introducing diverse functionalities. Palladium-catalyzed methods such as Suzuki, Negishi, and Stille couplings are widely employed for their efficiency, mild reaction conditions, and tolerance of various functional groups. mdpi.comorgsyn.org For instance, the Suzuki coupling can be used to introduce the 4-chlorophenyl group at the 5-position of the 2,2'-bipyridine unit. This method offers a controlled way to perform subsequent reactions, allowing for the stepwise construction of unsymmetrically substituted bipyridines. nih.gov Similarly, Negishi coupling, which utilizes pyridyl zinc halide precursors, is a powerful tool for preparing bipyridines with high yields. orgsyn.orgacs.org

Another advanced strategy involves the post-synthetic modification of metal complexes containing the this compound ligand. This approach allows for the introduction of new functional groups or the linking of the bipyridine unit to other molecules or surfaces after the initial coordination complex has been formed. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which provides a simple and powerful method for modifying organometallic complexes. nih.gov This strategy enables the selective introduction of additional functionalities, expanding the complexity and application of the final architecture. nih.gov

Furthermore, the design of supramolecular assemblies represents a sophisticated use of this bipyridine derivative. The nitrogen atoms of the bipyridine unit readily coordinate with metal ions, forming well-defined metallosupramolecular structures. nih.gov The 4-chlorophenyl substituent can influence the packing and intermolecular interactions within these assemblies through halogen bonding and π–π stacking, guiding the formation of specific multi-dimensional networks. nih.gov These strategies are instrumental in the field of crystal engineering, where the goal is to design solids with predictable structures and properties.

Table 1: Overview of Advanced Synthetic Strategies

| Strategy | Description | Key Features | Relevant Findings |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Negishi, and Stille are used to form C-C bonds, creating the substituted bipyridine scaffold. mdpi.comorgsyn.org | High yield, mild conditions, functional group tolerance. orgsyn.org | Enables the synthesis of unsymmetrically substituted bipyridines and other complex derivatives. nih.gov |

| Post-Synthetic Modification | Chemical modification of the bipyridine ligand after it has been incorporated into a metal complex. nih.gov | Allows for the introduction of diverse functionalities in a modular fashion. | Click chemistry (e.g., CuAAC) has been successfully used to modify bipyridine-containing organometallic complexes. nih.gov |

| Supramolecular Assembly | Utilization of non-covalent interactions (metal coordination, hydrogen bonding, π-stacking) to build large, ordered structures. nih.gov | Leads to the formation of crystalline solids and materials with unique properties. | The 4-chlorophenyl group can direct the formation of 2D networks through specific intermolecular interactions. nih.gov |

Analytical Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural confirmation and rigorous purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure in solution.

¹H NMR spectroscopy provides detailed information about the electronic environment of the protons in the molecule. The chemical shifts, coupling constants, and integration of the signals in the aromatic region allow for the precise assignment of each proton on the bipyridine and chlorophenyl rings. malayajournal.org For substituted bipyridines, characteristic shifts and splitting patterns confirm the substitution pattern. researchgate.net For example, the protons on the pyridine rings typically appear as doublets and triplets in distinct regions of the spectrum. researchgate.netchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Electron Ionization (EI-MS) can provide a fingerprint fragmentation pattern that is useful for structural elucidation and database matching. nist.gov

Electrospray Ionization (ESI-MS) is a softer ionization technique often used for analyzing metal complexes of the bipyridine ligand. It allows for the detection of the intact molecular ion of the complex, confirming its composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. chemicalbook.com

X-ray Crystallography offers definitive proof of the three-dimensional structure of the compound in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise bond lengths, bond angles, and torsion angles of the molecule. nih.govresearchgate.net This technique also reveals crucial information about the crystal packing and intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen interactions, which govern the supramolecular architecture. nih.govnih.gov

Other Techniques:

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic rings, as well as the C-Cl stretching frequency, can be observed. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum is characteristic of the conjugated π-system of the bipyridine and chlorophenyl rings. researchgate.netresearchgate.net

Elemental Analysis determines the percentage composition of elements (C, H, N, Cl) in a pure sample, which is compared against the calculated theoretical values to verify the empirical formula. researchgate.net

Table 2: Key Analytical Techniques and Their Applications

| Technique | Information Provided | Typical Observations for this compound |

|---|---|---|

| ¹H NMR Spectroscopy | Structural information, proton environment, and connectivity. malayajournal.org | Complex multiplet patterns in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both pyridine rings and the chlorophenyl group. malayajournal.orgresearchgate.net |

| ¹³C NMR Spectroscopy | Carbon framework of the molecule. malayajournal.org | A set of signals in the aromatic region (typically δ 120-160 ppm) confirming the number of unique carbon environments. malayajournal.org |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. govinfo.gov | A molecular ion peak corresponding to the mass of C₁₆H₁₁ClN₂ (m/z 266.72) and characteristic isotopic patterns due to the chlorine atom. chemicalbook.com |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, angles, and intermolecular interactions in the solid state. nih.gov | Confirms the planar arrangement of the bipyridine rings and the dihedral angle of the chlorophenyl group. Reveals packing motifs. nih.govresearchgate.net |

| IR Spectroscopy | Presence of functional groups. researchgate.net | Characteristic peaks for aromatic C-H, C=N, C=C stretching, and C-Cl bond vibrations. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions and conjugation. researchgate.net | Strong absorption bands in the UV region characteristic of π-π* transitions within the aromatic system. researchgate.net |

Coordination Chemistry of 5 4 Chlorophenyl 2,2 Bipyridine Metal Complexes

Principles of Ligand Design and Chelation in Bipyridine Systems

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most widely used ligands in coordination chemistry. mdpi.comnih.gov Their ability to form stable chelate rings with metal ions is a cornerstone of their utility. mdpi.com Chelation, a term introduced in 1920, describes the process where a ligand binds to a metal ion through two or more separate atoms, forming a ring structure. mdpi.com In the case of 2,2'-bipyridine, the two nitrogen atoms of the pyridine (B92270) rings coordinate to a central metal ion, creating a stable five-membered chelate ring. mdpi.comwikipedia.org

The electronic properties of the bipyridine ligand can be tuned by introducing substituents onto the pyridine rings. The electron-withdrawing nature of the chloro group in 5-(4-chlorophenyl)-2,2'-bipyridine, for instance, can influence the electron density at the nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. The coplanarity of the two pyridine rings in bipyridine ligands facilitates electron delocalization, which in turn gives rise to unique optical and redox properties in their metal complexes. wikipedia.org

The stability of bipyridine complexes is generally greater than that of analogous complexes with monodentate pyridine ligands. mdpi.com This enhanced stability, known as the chelate effect, is a key principle in ligand design. The formation of a five-membered ring upon chelation is entropically favored over the coordination of two separate ligands.

Synthesis and Isolation of Metal Complexes Utilizing this compound as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of the desired complex.

Transition Metal Complexes (e.g., Ru, Ir, Os, Pt, Cu, Zn, Fe, Co, Ni)

Bipyridine ligands form a vast array of complexes with transition metals. wikipedia.org These complexes often exhibit interesting photophysical and electrochemical properties, making them relevant for applications in areas such as catalysis and materials science. acs.orgrsc.org For example, ruthenium(II) tris(bipyridine) complexes are well-studied for their luminescent properties. wikipedia.org The general formula for such complexes is often [M(bipy)₃]ⁿ⁺, where M is a transition metal ion like Fe(II), Ru(II), or Co(II). wikipedia.org These complexes typically adopt an octahedral geometry and can exist as enantiomeric pairs. wikipedia.org

The synthesis of these complexes can be achieved through various methods. For instance, organometallic coupling strategies have been employed in the synthesis of terpyridine (a related tridentate ligand) complexes, which can be adapted for bipyridine systems. nih.gov One common approach involves the reaction of the bipyridine ligand with a metal halide precursor. wikipedia.org

| Metal Ion | Example Complex Formula | Potential Application Areas |

| Ruthenium(II) | [Ru(5-(4-ClPh)bpy)₃]²⁺ | Photochemistry, Sensors |

| Iridium(III) | [Ir(ppy)₂(5-(4-ClPh)bpy)]⁺ | Organic Light-Emitting Diodes (OLEDs) |

| Platinum(II) | [Pt(5-(4-ClPh)bpy)Cl₂] | Catalysis, Anticancer Agents |

| Copper(I/II) | [Cu(5-(4-ClPh)bpy)₂]⁺/²⁺ | Catalysis, Antimicrobial Agents |

| Iron(II/III) | [Fe(5-(4-ClPh)bpy)₃]²⁺/³⁺ | Colorimetric Analysis, Catalysis |

| Zinc(II) | [Zn(5-(4-ClPh)bpy)Cl₂] | Luminescent Materials |

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of lanthanides and actinides with bipyridine ligands is an area of active research, driven by their unique magnetic and optical properties. numberanalytics.comresearchgate.net These f-block elements can form complexes with a variety of coordination numbers and geometries. numberanalytics.com The synthesis of lanthanide and actinide complexes with this compound would typically involve the reaction of the ligand with a lanthanide or actinide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. nih.gov

Recent studies have explored the bonding and energetics of lanthanide and actinide complexes with hydroxypyridinonate ligands, which share some structural similarities with bipyridines. rsc.org These studies highlight the potential for designing specific chelators for these metal ions. rsc.org

| Element Series | Potential Coordination Features | Relevant Research Areas |

| Lanthanides | High coordination numbers, luminescent properties | MRI contrast agents, luminescent probes, catalysis |

| Actinides | Multiple oxidation states, radioactivity | Nuclear fuel processing, fundamental coordination chemistry |

Main Group and Heavy Metal Complexes

Bipyridine ligands also form complexes with main group and heavy metals. For instance, the coordination chemistry of alkaline earth metals with 4,4'-bipyridine (B149096) (an isomer of 2,2'-bipyridine) has been investigated, revealing a variety of coordination modes and the influence of the solvent on the final structure. mdpi.com Similarly, complexes of heavy metals like platinum are well-documented. acs.org The synthesis of such complexes with this compound would follow general coordination chemistry principles, reacting the ligand with a salt of the desired metal.

Structural Elucidation of Metal-Ligand Geometries and Bonding

The precise determination of the three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for this purpose.

Single-Crystal X-ray Diffraction Analysis

For example, the crystal structure of a platinum(II) complex with a substituted bipyridine ligand revealed a distorted square-planar geometry. nih.gov In another study, the structures of several 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles were determined by single-crystal X-ray diffraction, providing insights into their molecular structures and crystal packing. researchgate.net The data obtained from these analyses, such as unit cell dimensions and space group, are essential for a complete structural description.

| Compound Type | Key Structural Features Determined by X-ray Diffraction |

| Transition Metal Complexes | Coordination number, geometry (e.g., octahedral, square planar), bond lengths and angles, presence of isomers. wikipedia.orgnih.gov |

| Lanthanide/Actinide Complexes | High and variable coordination numbers, complex coordination polyhedra. rsc.org |

| Coordination Polymers | Bridging modes of ligands, network topology. researchgate.net |

Solution-Phase Structural Characterization (e.g., Advanced NMR, EPR)

Detailed solution-phase structural data from advanced NMR (Nuclear Magnetic Resonance) or EPR (Electron Paramagnetic Resonance) spectroscopy for metal complexes of this compound are not documented in the surveyed literature.

For general bipyridine complexes, advanced NMR techniques are often employed to elucidate the structure and dynamics in solution. For diamagnetic complexes, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the binding mode of the ligand and provide insights into the geometry of the complex. rsc.orgresearchgate.net For paramagnetic complexes, the shifts in the NMR signals can provide information about the electronic structure and magnetic properties of the metal center. nih.gov

EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes of bipyridine, providing detailed information about the metal ion's oxidation state, coordination environment, and the nature of the metal-ligand bonding. rsc.orgcardiff.ac.uk The analysis of g-tensors and hyperfine coupling constants can reveal the geometry of the complex and the delocalization of the unpaired electron onto the ligand.

A hypothetical table for such data, if available for a complex of this compound, might look like this:

Table 1: Hypothetical Solution-Phase Structural Characterization Data for a Metal Complex of this compound

| Metal Complex Formula | Technique | Key Parameters | Structural Interpretation |

| [M(5-(4-ClPh)bpy)n]x+ | 1H NMR | Chemical shifts (δ) of bipyridine protons | Coordination-induced shifts indicate binding. |

| [M(5-(4-ClPh)bpy)n]x+ | 2D NMR (COSY/NOESY) | Cross-peaks between protons | Confirmation of through-bond and through-space connectivities. |

| [M(5-(4-ClPh)bpy)n]x+ (paramagnetic) | EPR | g-values, hyperfine coupling constants (A) | Information on the electronic ground state and geometry of the metal center. |

This table is for illustrative purposes only as no specific data for this compound complexes could be found.

Metal-Ligand Binding Thermodynamics and Kinetics

Specific thermodynamic and kinetic data for the formation and dissociation of metal complexes with this compound are not reported in the available literature.

The stability of a metal complex is quantified by its stability constant (K), with larger values indicating a more stable complex. globalscientificjournal.com These constants are typically determined using techniques such as spectrophotometry, potentiometry, or calorimetry and can be influenced by the nature of the metal ion, the ligand, and the solvent. globalscientificjournal.com The electronic effect of the chloro-substituent on the phenyl ring in this compound would be expected to influence the basicity of the bipyridine nitrogen atoms and thus the stability of its metal complexes compared to unsubstituted bipyridine.

A hypothetical data table for stability constants might be presented as follows:

Table 2: Hypothetical Stability Constants (log K) for Metal Complexes of this compound in Different Solvents

| Metal Ion | Solvent | log K1 | log K2 | log K3 |

| Mn+ | Water | Data not available | Data not available | Data not available |

| Mn+ | Ethanol | Data not available | Data not available | Data not available |

| Mn+ | Acetonitrile | Data not available | Data not available | Data not available |

This table is for illustrative purposes only as no specific data for this compound complexes could be found.

The study of ligand exchange dynamics provides insight into the lability of a complex and the mechanisms of its reactions. jsr.orgjsr.org For bipyridine complexes, these processes can be studied by techniques such as stopped-flow spectrophotometry or NMR spectroscopy. rsc.org The rates of ligand dissociation and association are crucial for understanding the reactivity of a complex. Dissociation can proceed through various pathways, which may be solvent-assisted or dependent on the concentration of the incoming ligand.

A hypothetical data table summarizing ligand exchange kinetics might look like this:

Table 3: Hypothetical Kinetic Data for Ligand Exchange Reactions of a this compound Complex

| Complex | Reaction Condition | Rate Constant (k) | Proposed Pathway |

| [M(5-(4-ClPh)bpy)Ln] | Spontaneous Dissociation | Data not available | Dissociative |

| [M(5-(4-ClPh)bpy)Ln] + L' | Ligand Exchange | Data not available | Associative or Interchange |

This table is for illustrative purposes only as no specific data for this compound complexes could be found.

Spectroscopic and Photophysical Investigations of 5 4 Chlorophenyl 2,2 Bipyridine and Its Metal Complexes

Electronic Absorption Spectroscopy: Characterization of Electronic Transitions

The electronic absorption spectra of 5-(4-chlorophenyl)-2,2'-bipyridine and its metal complexes provide crucial insights into their electronic structure. These spectra are characterized by distinct absorption bands corresponding to various electronic transitions, which can be broadly categorized into ligand-centered (LC) states and, in the case of metal complexes, charge-transfer states.

Ligand-Centered (LC) Electronic States

In the free this compound ligand, the absorption bands observed in the ultraviolet (UV) region are attributed to ligand-centered (LC) π→π* transitions. These transitions involve the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital located on the bipyridine and chlorophenyl moieties. The free ligand exhibits bands exclusively in the UV region. rsc.org In metal complexes, these LC transitions are often still observable, though they may be shifted in energy and intensity upon coordination to a metal center. The absorption spectra of ruthenium(II) polypyridine complexes, for instance, display a series of absorption bands in both the ultraviolet and visible regions. uark.edu

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) States

Upon complexation with a transition metal, new absorption bands often appear in the visible region of the spectrum. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

MLCT states arise from the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. These transitions are characteristic of complexes with electron-rich metals in low oxidation states and ligands with low-lying π orbitals, such as bipyridine derivatives. For example, ruthenium(II) complexes containing bipyridine ligands are well-known for their strong MLCT absorption bands in the visible region. uark.edursc.org The energy of the MLCT band can be influenced by substituents on the bipyridine ligand and the nature of the metal. In some iron(II) complexes, the lowest energy electronic excited state that can be accessed by an optically allowed transition is the MLCT state. nih.gov

LMCT states , conversely, involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital. These transitions are more common for complexes with metals in high oxidation states and electron-rich ligands. nih.gov In some cases, both MLCT and LMCT transitions can be observed in the same complex, and their relative energies can be tuned by modifying the ligand or the metal's coordination environment. nih.gov For instance, spectroelectrochemical studies of a ruthenium complex with a dihydroxy-bipyridine ligand revealed the disappearance of MLCT bands and the appearance of new low-energy bands upon oxidation of the ruthenium center, suggesting a change in the nature of the electronic transitions. rsc.org

Luminescence Spectroscopy: Fluorescence and Phosphorescence Properties

The luminescence properties of this compound and its metal complexes provide valuable information about the deactivation pathways of their excited states. Both fluorescence (spin-allowed) and phosphorescence (spin-forbidden) can be observed, depending on the nature of the lowest-lying excited state.

While the free ligand itself can be emissive, its luminescence is often significantly altered upon coordination to a metal. rsc.org Metal complexes, particularly those of ruthenium(II) and rhenium(I), are renowned for their rich luminescence behavior, which is often dominated by emission from MLCT excited states. rsc.orgcapes.gov.brnih.gov

Emission Quantum Yields and Excited State Lifetimes

The efficiency of the luminescence process is quantified by the emission quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the competition between radiative and non-radiative decay pathways.

For instance, a bipyridine ruthenium(II) complex decorated with a flavin moiety exhibits phosphorescence with a quantum yield of 1% and a lifetime of 1.32 microseconds at room temperature. rsc.org The lifetimes of rhenium(I) complexes are often influenced by the participation of vibrational modes, such as the ν(CO) mode, which can act as an energy acceptor in non-radiative decay. capes.gov.br

The following table summarizes the photophysical data for a selection of relevant metal complexes.

| Complex | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| Ru-1 (flavin-decorated Ru(II) bipyridine) rsc.org | 643 | 0.01 | 1.32 µs | 293 K |

| [Re(bipy)(CO)3Cl] in EtOH-MeOH capes.gov.br | - | - | - | - |

| [Fe(bpy)2(CN)2] MLCT state nih.gov | - | - | 120 ± 30 fs | - |

| [Pt(bph)(bpy)] in butyronitrile (B89842) glass wichita.edu | 581 | - | 1.1 µs | 77 K |

Note: This table is populated with representative data from the literature for illustrative purposes. Direct data for complexes of this compound may vary.

Mechanisms of Energy Transfer and Excited State Deactivation

Once a molecule is in an excited state, it can return to the ground state through various radiative and non-radiative pathways. Non-radiative deactivation can occur through internal conversion (between states of the same spin multiplicity) and intersystem crossing (between states of different spin multiplicity).

In many transition metal complexes, the initially populated singlet excited state rapidly undergoes intersystem crossing to a lower-lying triplet state. rsc.org For luminescent complexes, this triplet state is often an MLCT state, from which phosphorescence occurs. However, other deactivation pathways can compete with luminescence. For example, in some ruthenium complexes, ligand field (metal-centered) states can become populated, leading to rapid non-radiative decay and sometimes photosubstitution reactions. researchgate.net

Energy transfer processes can also play a significant role in the deactivation of the excited state, especially in multicomponent systems. This can involve intramolecular energy transfer from one part of a molecule to another or intermolecular energy transfer to a quencher molecule in solution.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

To directly observe the formation and decay of transient excited states, time-resolved spectroscopic techniques are employed. These methods use short pulses of light to excite the sample and then probe the subsequent changes in absorption or emission as a function of time.

Femtosecond transient absorption spectroscopy is a powerful tool for studying the ultrafast dynamics that occur immediately after photoexcitation. nih.govresearchgate.net This technique has been used to follow the ultrafast spin crossover in iron(II) bipyridine complexes, where the initial MLCT state decays in hundreds of femtoseconds. nih.gov Time-resolved infrared (TRIR) and resonance Raman (TR3) spectroscopy can provide structural information about the excited state by probing its vibrational modes. instras.com These techniques have been instrumental in identifying the localization of the excited electron on a specific ligand in mixed-ligand complexes.

By combining steady-state and time-resolved spectroscopic methods, a detailed picture of the photophysical processes occurring in this compound and its metal complexes can be constructed. This understanding is essential for the rational design of new materials with tailored photophysical properties for applications in areas such as photocatalysis, sensing, and light-emitting devices.

Electrochemical Analysis: Redox Potentials and Electron Transfer Characteristics

The electrochemical behavior of metal complexes provides crucial insights into their electronic structure and reactivity, particularly concerning electron transfer processes. Cyclic voltammetry is a primary technique used to probe the redox potentials of these compounds. In the case of metal complexes of this compound, the redox events are typically centered on both the metal and the ligand.

The introduction of the electron-withdrawing 4-chlorophenyl group at the 5-position of the bipyridine ring is expected to influence the redox potentials of the resulting metal complexes. Generally, electron-withdrawing substituents make the bipyridine ligand a better π-acceptor. This increased π-acidity stabilizes the metal d-orbitals, making the oxidation of the metal center more difficult (anodic shift in oxidation potential) and the reduction of the ligand easier (cathodic shift in reduction potential) compared to complexes with unsubstituted bipyridine.

While specific electrochemical data for complexes of this compound are not extensively available in the public domain, we can infer their behavior from studies on analogous substituted bipyridine complexes. For instance, studies on ruthenium(II) complexes with various substituted bipyridine ligands have shown clear trends. The metal-based Ru(II)/Ru(III) oxidation potential is sensitive to the electronic nature of the substituents on the bipyridine ligands. rsc.org Electron-withdrawing groups, such as the carboxylic acid groups in 2,2′-bipyridine-4,4′-dicarboxylic acid (H2dcbpy), shift the Ru(II)/Ru(III) oxidation to more positive potentials. rsc.org Conversely, electron-donating groups would be expected to shift this potential to less positive values.

The reduction processes in these complexes are typically ligand-based. The first reduction involves the addition of an electron to the π* orbital of one of the bipyridine ligands. The potential at which this occurs is also influenced by the substituents. For ligands with electron-withdrawing groups, this reduction occurs at less negative potentials. rsc.org

Table 1: Representative Redox Potentials for Analogous Ru(II) Bipyridine Complexes

| Complex | E½ (Ru(II)/Ru(III)) (V vs. Ag/AgCl) | Epc (Ligand Reduction) (V vs. Ag/AgCl) | Reference |

| [Ru(bpy)₃]²⁺ | +1.29 | -1.33 | |

| [Ru(4,4'-di-NO₂-bpy)₃]²⁺ | +1.68 | -0.75 | |

| [Ru(4,4'-di-CH₃-bpy)₃]²⁺ | +1.20 | -1.40 | |

| [Ru(H₂dcbpy)₂(dcbpy)]⁻/²⁻ | +0.15 | -1.57 | rsc.org |

The electron transfer characteristics of these complexes are fundamental to their application in areas like photocatalysis. The ability of the excited state of a ruthenium bipyridine complex to undergo electron transfer is directly related to its redox potentials. The energy of the excited state and its reducing or oxidizing power can be estimated from the ground state redox potentials and the energy of the absorbed photon.

Vibrational Spectroscopy (e.g., Resonance Raman, Infrared) for Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Resonance Raman (RR) spectroscopy, provides a powerful tool for probing the bonding within molecules. These techniques are particularly insightful for studying the changes in electronic distribution upon complexation and redox events in metal bipyridine complexes.

Infrared (IR) Spectroscopy:

The IR spectrum of a metal complex of this compound will exhibit characteristic vibrational modes associated with the ligand and the metal-ligand bonds. The high-frequency region of the spectrum is dominated by the stretching vibrations of the aromatic rings. The C-H stretching vibrations of the phenyl and pyridine (B92270) rings are typically observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the bipyridine and phenyl rings appear in the 1600-1400 cm⁻¹ region. Upon coordination to a metal ion, the frequencies of the bipyridine ring vibrations, particularly those involving the C=N bonds, are expected to shift, providing evidence of coordination.

In the far-infrared region, the vibrations involving the metal-ligand bonds can be observed. For instance, in a platinum(II) complex, the Pt-N stretching vibrations would be expected in the range of 300-250 cm⁻¹. The presence of the chlorophenyl group may also give rise to a characteristic C-Cl stretching vibration, typically found in the 1100-1000 cm⁻¹ region, although its intensity can be weak.

Resonance Raman (RR) Spectroscopy:

Resonance Raman spectroscopy is a particularly powerful technique for studying the electronic transitions in these complexes. By exciting the sample with a laser wavelength that corresponds to an electronic absorption band (e.g., a metal-to-ligand charge transfer, MLCT, band), specific vibrational modes associated with the chromophore are selectively enhanced.

For a ruthenium complex of this compound, excitation into the visible MLCT band, which corresponds to the transfer of an electron from a ruthenium d-orbital to a π* orbital of the bipyridine ligand, would lead to the enhancement of the vibrational modes of the bipyridine ring. This allows for a detailed analysis of the nature of the excited state and the changes in bonding upon electronic excitation.

Typical enhanced Raman bands for ruthenium bipyridine complexes include the C=C and C=N stretching modes in the 1600-1450 cm⁻¹ region and various ring breathing and deformation modes at lower frequencies. rsc.orgresearchgate.net The enhancement of these modes confirms the localization of the electronic transition on the bipyridine ligand.

Table 2: Typical Vibrational Frequencies for a Ruthenium(II) bis(bipyridine) Complex

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1605 | Bipyridine ring stretching (ν(C=N), ν(C=C)) | rsc.org |

| ~1560 | Bipyridine ring stretching (ν(C=C)) | rsc.org |

| ~1490 | Bipyridine ring stretching (ν(C=C), ν(C=N)) | rsc.org |

| ~1320 | Bipyridine ring stretching | researchgate.net |

| ~1040 | Bipyridine ring breathing | researchgate.net |

| ~770 | Bipyridine C-H out-of-plane bending | nih.gov |

| ~420 | Ru-N stretching |

By analyzing the vibrational spectra, detailed information about the bonding between the metal and the this compound ligand can be obtained. Changes in the vibrational frequencies upon oxidation or reduction of the complex can be correlated with changes in the electron density distribution, providing a comprehensive picture of the electronic structure and bonding characteristics.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 5-(4-Chlorophenyl)-2,2'-bipyridine Derivatives

The rational design of new derivatives of this compound is a cornerstone for unlocking their full potential. This involves the strategic modification of the molecular structure to fine-tune its electronic, photophysical, and catalytic properties.

Substitution Effects: Introducing various functional groups at different positions on the bipyridine rings can dramatically alter the compound's characteristics. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the ligand's π-acceptor/donor properties, which is crucial for its coordination chemistry and the performance of its metal complexes in catalysis. Research on other bipyridine systems has shown that even simple methyl groups can influence the properties of the resulting compounds. acs.org

Chirality and Asymmetric Catalysis: The synthesis of chiral derivatives is a significant area of interest. Introducing chirality can lead to the development of highly selective catalysts for asymmetric synthesis, a critical field in pharmaceuticals and fine chemicals. mdpi.com

Structure-Activity Relationships: A systematic study of structure-activity relationships (SARs) is essential. nih.govnih.gov By synthesizing a library of derivatives with controlled variations and evaluating their performance in specific applications, researchers can build predictive models to guide the design of more effective compounds. nih.govnih.gov For example, in the context of bioactive compounds, understanding how conformational constraints affect receptor binding is crucial. nih.gov

Integration into Hybrid Materials and Nanostructures for Enhanced Performance

The incorporation of this compound derivatives into larger material systems opens up new possibilities for creating advanced functional materials.

Polymer-Based Hybrids: Covalently linking or blending these bipyridine units with polymers can result in materials with combined properties, such as the processability of polymers and the catalytic or photophysical activity of the bipyridine moiety. aau.dkscilit.com This approach can lead to the development of novel membranes, coatings, and sensors.

Inorganic-Organic Hybrid Nanofibers: The creation of purely hybrid organic-inorganic nanofibers using organo-bis-silylated precursors represents a novel approach. researchgate.net These materials, prepared via sol-gel processes combined with techniques like electrospinning, can exhibit high thermal stability and may find applications in optoelectronics and biomedicine. researchgate.net

Nanoparticle Functionalization: Attaching this compound derivatives to the surface of nanoparticles (e.g., SiO2, TiO2) can enhance their dispersibility and introduce new functionalities. aau.dk The size and distribution of these nanoparticles are critical for controlling the structure and properties of the resulting hybrid materials at the nanoscale. aau.dk

Exploration of Novel Catalytic and Optoelectronic Paradigms

Future research will likely focus on leveraging the unique properties of this compound in innovative catalytic and optoelectronic applications.

Electrocatalysis: Metal complexes of bipyridine derivatives are well-studied as electrocatalysts for CO2 reduction. researchgate.net Future work could explore derivatives of this compound in this context, aiming to improve catalytic activity, selectivity, and stability. The electronic effect of the chlorophenyl group could play a significant role in modulating the catalytic cycle.

Photocatalysis: The photophysical properties of these compounds make them promising candidates for photocatalysis. By designing derivatives with tailored absorption and emission characteristics, researchers can develop new systems for light-driven chemical transformations.

Dye-Sensitized Solar Cells (DSSCs): Bipyridine-based compounds are central to the design of sensitizers in DSSCs. researchgate.net Novel 6-amino-5-cyano bipyridinyl-triphenylamine dyes anchored on cadmium sulphide nanowires have shown promise in this area. researchgate.net The exploration of this compound derivatives as sensitizers, potentially integrated into one-dimensional nanostructures, could lead to more efficient solar energy conversion. researchgate.net

Development of Advanced Sensing and Imaging Platforms

The ability of bipyridine ligands to chelate metal ions and the potential for fluorescence modulation make them excellent candidates for sensing and imaging applications.

Chemosensors: Derivatives of this compound can be designed to exhibit changes in their optical or electrochemical properties upon binding to specific analytes, such as metal ions or small molecules. This can be harnessed to create highly sensitive and selective chemosensors.

Bioimaging: By incorporating fluorescent bipyridine derivatives into biocompatible platforms, it may be possible to develop probes for cellular imaging. The chlorophenyl group could influence the lipophilicity and cellular uptake of such probes.

Aggregation-Induced Emission (AIE): The investigation of aggregation-induced emission properties in multi-substituted pyridine (B92270) derivatives is an emerging area. nih.gov Designing this compound derivatives that exhibit AIE could lead to novel sensors and imaging agents that are "light-up" probes, offering high signal-to-noise ratios.

Synergistic Approaches in Computational and Experimental Molecular Design

The synergy between computational modeling and experimental synthesis will be crucial for accelerating the discovery and optimization of new this compound-based materials.

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, spectroscopic properties, and reactivity of new derivatives before they are synthesized. researchgate.netmaynoothuniversity.ie This allows for the pre-screening of large numbers of candidate molecules, saving time and resources.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, such as those involved in catalytic cycles or photophysical processes. maynoothuniversity.ie This understanding is essential for the rational design of improved systems.

Iterative Design Cycles: An iterative approach, where computational predictions guide experimental work and experimental results are used to refine computational models, will be a powerful strategy. nih.gov This feedback loop can lead to a more rapid convergence on optimal molecular designs for specific applications. For example, computational analysis of ligand conformations can help explain experimental observations in receptor binding studies. nih.gov

Q & A

Basic: What are the standard synthetic routes for 5-(4-chlorophenyl)-2,2'-bipyridine?

Methodological Answer:

The synthesis typically involves coupling reactions between halogenated pyridine derivatives and aryl boronic acids. For example, Suzuki-Miyaura cross-coupling is widely used to introduce the 4-chlorophenyl group to the bipyridine scaffold. Key steps include:

- Precursor preparation : Start with 2,2'-bipyridine derivatives functionalized with halogens (e.g., bromine) at the 5-position.

- Catalytic system : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., K₂CO₃) in a solvent like DMF or THF at 80–100°C .

- Work-up : Purify via column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time.

Basic: How is X-ray crystallography employed to characterize its molecular structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and dihedral angles. For example:

- Sample preparation : Grow crystals via slow evaporation of a saturated solution in a polar solvent (e.g., ethanol).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Analysis : Software like SHELX refines the structure. In related compounds, dihedral angles between aromatic rings (e.g., 38.82° between chlorophenyl and pyridine) reveal steric or electronic interactions .

Advanced: How can computational methods predict electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Steps include:

- Geometry optimization : Use crystallographic data as initial input.

- Frontier molecular orbitals : Analyze for redox behavior or ligand-metal interactions.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites .

- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy.

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

Discrepancies between NMR, IR, or mass spectrometry data require multi-technique validation:

- NMR analysis : Assign peaks using 2D techniques (COSY, HSQC) and compare with predicted shifts (e.g., via ACD/Labs or ChemDraw).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions, while fragmentation patterns validate substituents.

- Case study : In 5-(4-chlorophenyl)-2-fluoropyridine, SCXRD resolved ambiguities in NOESY correlations by confirming spatial arrangements .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for volatile solvents.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced: How do dihedral angles between aromatic rings influence reactivity?

Methodological Answer:

The dihedral angle (e.g., 38.82° in 5-(4-chlorophenyl)-2-fluoropyridine) affects conjugation and steric hindrance:

- Electronic effects : Reduced π-conjugation lowers electron density at reactive sites.

- Steric effects : Bulky substituents may hinder nucleophilic attack or metal coordination.

- Case study : Planar conformations enhance π-π stacking in crystal packing, while non-planar geometries favor solubility .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets.

- Assay selection : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

- Data interpretation : Compare IC₅₀ values of analogs (e.g., pyridine vs. oxazole derivatives) to identify pharmacophores .

Basic: What techniques evaluate its potential as an enzyme inhibitor?

Methodological Answer:

- Enzyme assays : Use colorimetric (e.g., NADH depletion) or fluorogenic substrates to measure inhibition kinetics.

- Docking studies : AutoDock Vina or Schrödinger predicts binding modes to active sites.

- Validation : Cross-check with crystallographic data (e.g., PDB entries) for target proteins .

Advanced: How to analyze solvent effects on reaction yields?

Methodological Answer:

- Solvent screening : Test polar aprotic (DMF), polar protic (MeOH), and non-polar (toluene) solvents.

- Kinetic studies : Monitor reaction progress via TLC or HPLC to determine rate constants.

- Case study : Suzuki couplings in THF often yield >80% due to better Pd solubility, while DMF may cause side reactions .

Advanced: What are the challenges in synthesizing analogs with heterocyclic moieties?

Methodological Answer:

- Regioselectivity : Control substitution patterns using directing groups (e.g., -Bpin in iridium-catalyzed borylation).

- Stability : Protect reactive intermediates (e.g., Grignard reagents) under inert atmospheres.

- Characterization : Use HRMS and SCXRD to confirm structures of unstable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.